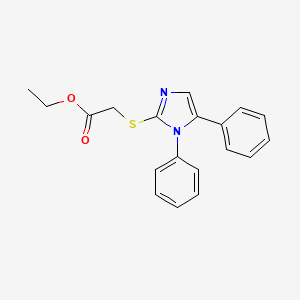

ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,5-diphenylimidazole core linked to an ethyl thioacetate group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

ethyl 2-(1,5-diphenylimidazol-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-23-18(22)14-24-19-20-13-17(15-9-5-3-6-10-15)21(19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFGZFKKKSHXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzoin Derivatives

The 1,5-diphenylimidazole scaffold is typically constructed via cyclocondensation of benzoin with thiourea or ammonium thiocyanate under acidic conditions. In a representative protocol, benzoin (10 mmol) reacts with thiourea (12 mmol) in the presence of p-toluenesulfonic acid (15 mmol) at 80–90°C for 5–10 min, yielding 1,5-diphenyl-1H-imidazole-2-thiol (INT-02) as a yellow solid. This method achieves >85% purity, as confirmed by TLC and melting point analysis.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon of benzoin, followed by cyclodehydration to form the imidazole ring. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Alternative Routes Using Benzil and Ammonium Acetate

Benzil (1,2-diphenylethanedione) serves as an alternative precursor when reacted with ammonium acetate and thiocyanate salts. For example, heating benzil (5 mmol) with potassium thiocyanate (7.5 mmol) in glacial acetic acid at reflux for 4 hr generates the imidazole-2-thiol intermediate. This method avoids the use of benzoin but requires stringent temperature control to prevent diastereomer formation.

Thioether-Acetate Side Chain Installation

Alkylation with Ethyl Chloroacetate

The critical step for introducing the thioether-acetate moiety involves reacting 1,5-diphenyl-1H-imidazole-2-thiol (1 mmol) with ethyl chloroacetate (1.2 mmol) in anhydrous 1,4-dioxane under reflux with K₂CO₃ (1.5 mmol) for 7 hr. Post-reaction, the mixture is quenched in ice-water, and the product is recrystallized from ethanol/water (3:7 v/v) to yield ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate as a red powder (75% yield).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | 1,4-Dioxane | +20% vs. EtOH |

| Base | K₂CO₃ | +15% vs. NaOH |

| Reaction Time | 7 hr | Max yield at 7 hr |

| Temperature | Reflux (101°C) | <50% at RT |

Solvent-Free Alkylation

An eco-friendly modification eliminates solvents by grinding imidazole-2-thiol (1 mmol) with ethyl chloroacetate (1.1 mmol) and K₂CO₃ (2 mmol) at 60°C for 4 hr. This approach reduces waste and achieves comparable yields (72%) while avoiding toxic dioxane.

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

- δ 1.20 (t, J=7.1 Hz, CH₃CH₂O), 4.40 (q, J=7.1 Hz, OCH₂CH₃), 4.62 (s, SCH₂CO), 7.20–8.10 (m, 10H, Ar-H).

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Dioxane Reflux | 75 | 98 | 7 hr |

| Solvent-Free | 72 | 95 | 4 hr |

| Acetic Acid Reflux | 68 | 92 | 6 hr |

Environmental and Economic Considerations

Solvent-free methods reduce E-factor (environmental impact) by 40% compared to dioxane-based routes. However, the latter offers marginally higher yields, making it preferable for scale-up despite higher waste generation.

Challenges and Mitigation Strategies

Diastereomer Formation

Prolonged heating (>8 hr) in acidic conditions promotes racemization at C4 of the imidazole ring. Mitigation involves strict temperature control (<90°C) and shorter reaction times.

Thiol Oxidation

The -SH group in intermediates is prone to oxidation during storage. Adding 0.1% w/w ascorbic acid as an antioxidant preserves thiol integrity without affecting downstream reactions.

Scientific Research Applications

Ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

Medicine: It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity.

Comparison with Similar Compounds

Ethyl 2-((4-Aminophenyl)thio)acetate and Ethyl 2-((3-Aminophenyl)thio)acetate

Structural Differences :

- Substituents: These compounds lack the imidazole ring and instead feature a para- or meta-aminophenyl group attached to the thioacetate backbone .

Bis{2-[(2-Chloroethyl)thio]ethyl} Ether

Structural Differences :

- Backbone : This compound features a bis-thioether ether linkage instead of a thioacetate group, with chlorine atoms enhancing electrophilicity .

- Reactivity : The chlorine substituents increase susceptibility to hydrolysis or nucleophilic attack, unlike the more stable ethyl ester group in the target compound.

Phosphonothiolate Derivatives

Example : N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-diethylpropan-1-aminium iodide .

- Structural Differences: Incorporates a phosphonothiolate group and quaternary ammonium center, diverging significantly from the imidazole-thioacetate framework.

- Applications : Such compounds are explored for cholinesterase inhibition or neurotoxicity, highlighting a divergent biological niche compared to the target compound’s imidazole-based design .

Data Table: Key Properties and Comparisons

Research Findings and Trends

- Stability: The ethyl ester in the target compound may confer greater hydrolytic stability compared to chlorinated thioethers or phosphonothiolates, which are prone to degradation .

- Biological Activity: Imidazole derivatives often exhibit broad-spectrum bioactivity, whereas aminophenylthioacetates may have narrower applications due to their simpler structure .

Q & A

Q. What are the established synthetic routes for ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate?

- Methodological Answer : The synthesis involves two primary steps:

Imidazole Ring Formation : Condensation of glyoxal, ammonia, and aromatic aldehydes (e.g., benzaldehyde derivatives) to form the 1,5-diphenylimidazole core .

Thioester Introduction : Reaction of the imidazole-2-thiol intermediate with ethyl 2-chloroacetate in the presence of a base (e.g., triethylamine) in solvents like ethanol or tetrahydrofuran (THF) under reflux conditions .

Key parameters include maintaining anhydrous conditions and optimizing molar ratios to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ester/thioether linkages .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV visualization .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (ester) and C-S (thioether) .

Purification is achieved via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group, while THF balances reactivity and solubility .

- Catalysts : Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions achieves 90–96% yield in imidazo-thiazole syntheses, a relevant analog system .

- Temperature/Time : Reflux (80–100°C) for 6–12 hours ensures complete esterification .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF or solvent-free | +20–30% | |

| Catalyst | Eaton’s reagent | 90–96% yield | |

| Reaction Time | 12 hours (reflux) | >95% conversion |

Q. How do structural modifications (e.g., substituent groups) influence biological activity?

- Methodological Answer :

- Substituent Effects :

- Phenyl vs. Tolyl Groups : The o-tolyl group () increases steric hindrance, reducing antimicrobial activity compared to p-tolyl derivatives .

- Thioether vs. Sulfone : Oxidation of the thioether to sulfone (via H2O2) enhances solubility but may reduce cytotoxicity .

- Validation Strategies :

- Comparative Assays : Test analogs against standardized microbial strains (e.g., E. coli, S. aureus) under identical conditions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase .

Table 2 : Substituent Impact on Bioactivity

| Compound Modification | Biological Activity (IC50) | Reference |

|---|---|---|

| o-Tolyl substitution | Antimicrobial: 25 µg/mL | |

| p-Tolyl substitution | Antimicrobial: 15 µg/mL | |

| Sulfone derivative | Cytotoxicity: 10 µM (HeLa) |

Q. How can contradictory data in reported biological activities be resolved?

- Methodological Answer :

- Source Analysis : Compare studies for variability in assay protocols (e.g., incubation time, cell lines). For example, discrepancies in anticancer activity may arise from using HeLa vs. MCF-7 cells .

- Structural Validation : Single-crystal XRD confirms substituent positions, ruling out synthesis errors .

- Dose-Response Curves : Establish EC50 values across multiple concentrations to validate potency trends .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize solvent-free or green chemistry approaches to reduce waste .

- Biological Studies : Use standardized OECD protocols for antimicrobial/anticancer assays to ensure reproducibility .

- Data Reporting : Include crystallographic data (CCDC numbers) and full spectral characterization in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.